

Technical Guide: Methyl 2-Heptenoate (CAS No. 22104-69-4)

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Compound of Interest

Compound Name: Methyl 2-heptenoate

Cat. No.: B3052130

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Introduction

Methyl 2-heptenoate, specifically the (E)-isomer, is an unsaturated fatty acid methyl ester (FAME). While not extensively studied for its therapeutic potential, its structural similarity to other biologically active short-chain fatty acid esters suggests it may be of interest in various research and development contexts. This document provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and a summary of the current, limited understanding of its biological significance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of methyl (E)-2-heptenoate is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

Table 1: Chemical and Physical Properties of Methyl (E)-2-Heptenoate

Property	Value	Source
CAS Number	22104-69-4	[1]
IUPAC Name	methyl (E)-hept-2-enoate	[2]
Molecular Formula	C ₈ H ₁₄ O ₂	[2]
Molecular Weight	142.20 g/mol	[2]
Appearance	Colorless liquid (presumed)	General chemical properties
Boiling Point	Data not available	
Density	Data not available	
Solubility	Insoluble in water; soluble in organic solvents	General properties of esters
InChI Key	IQQDLHGWGKEQDS-VOTSOKGWSA-N	[3]
SMILES	CCCC/C=C/C(=O)OC	[3]

Spectroscopic Data

Spectroscopic data is critical for the identification and structural elucidation of **methyl 2-heptenoate**. A summary of available data is provided in Table 2.

Table 2: Spectroscopic Data for Methyl (E)-2-Heptenoate

Technique	Key Features and Observations
¹ H NMR	Data available, specific shifts not detailed in search results.
¹³ C NMR	Data available, specific shifts not detailed in search results.
GC-MS	Mass spectrum available with major fragments at m/z 55, 87, 41, 113, 27. ^[4]
IR Spectroscopy	Expected characteristic peaks for an α,β -unsaturated ester: C=O stretch (\sim 1715-1730 cm^{-1}), C=C stretch, and C-O stretches (\sim 1000-1300 cm^{-1}).

Experimental Protocols

Synthesis of Methyl 2-Heptenoate

While a specific, detailed protocol for the synthesis of **methyl 2-heptenoate** was not found in the public domain, it can be readily synthesized using standard esterification methods. Below are two general protocols that can be adapted.

4.1.1. Fischer Esterification of 2-Heptenoic Acid

This method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.

- Reactants: 2-Heptenoic acid, Methanol (in excess, can also be used as the solvent).
- Catalyst: A strong acid such as sulfuric acid (H_2SO_4) or p-toluenesulfonic acid.
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser, dissolve 2-heptenoic acid in an excess of methanol.
 - Carefully add a catalytic amount of concentrated sulfuric acid.

- Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature.
- Neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.
- Perform a liquid-liquid extraction using a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by fractional distillation under reduced pressure or by column chromatography.

4.1.2. Transesterification

This method is useful if a different ester of 2-heptenoic acid is more readily available.

- Reactants: An ester of 2-heptenoic acid (e.g., ethyl 2-heptenoate), Methanol.
- Catalyst: A strong acid (e.g., H_2SO_4) or a strong base (e.g., sodium methoxide).
- Procedure (Base-catalyzed):
 - In a flask with a reflux condenser, dissolve the starting ester in a large excess of methanol.
 - Add a catalytic amount of sodium methoxide.
 - Heat the mixture to reflux. The reaction is typically faster than Fischer esterification and can be monitored by TLC or GC.
 - Upon completion, cool the reaction mixture and neutralize the catalyst with a weak acid (e.g., acetic acid).

- Remove the excess methanol by rotary evaporation.
- The residue can be purified by distillation or chromatography as described above.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like **methyl 2-heptenoate**. The following is a general protocol for the analysis of fatty acid methyl esters (FAMEs) that is applicable to this compound.

- Sample Preparation:
 - For biological samples, lipids are first extracted using a method such as the Folch or Bligh-Dyer procedure.
 - The extracted lipids are then transesterified to their corresponding FAMEs. A common method is to use a reagent like 14% boron trifluoride in methanol or methanolic HCl.
 - The resulting FAMEs are extracted into a nonpolar solvent like hexane.
 - The hexane layer is carefully collected, and the solvent may be evaporated to concentrate the sample, which is then reconstituted in a known volume of hexane for injection.
- GC-MS Parameters:
 - Gas Chromatograph: Agilent 7890A or similar.
 - Column: A polar capillary column suitable for FAME analysis, such as a DB-23 or a similar bonded polyethylene glycol (PEG) column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
 - Injector: Split/splitless injector, operated in splitless mode for trace analysis. Injector temperature: 250 °C.
 - Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.

- Ramp 1: Increase to 180 °C at 10 °C/min.
- Ramp 2: Increase to 240 °C at 5 °C/min, hold for 10 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometer: Agilent 5975C or similar.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.
- Data Analysis: Identification is achieved by comparing the retention time and mass spectrum of the analyte with that of a pure standard and by searching against a mass spectral library (e.g., NIST). Quantification is typically performed using an internal standard.

Biological Activity and Relevance in Drug Development

Currently, there is a significant lack of publicly available data on the specific biological activities of **methyl 2-heptenoate**. Searches for its cytotoxicity, anti-cancer activity, or other pharmacological effects did not yield specific results for this compound.

However, it is worth noting that other short-chain fatty acids and their esters have been shown to possess a range of biological activities. For instance, some unsaturated fatty acids and their derivatives have been investigated for their anti-inflammatory, anti-microbial, and anti-cancer properties. The presence of the α,β -unsaturated ester moiety in **methyl 2-heptenoate** makes it a potential Michael acceptor, which could allow it to interact with biological nucleophiles, a mechanism of action for some therapeutic agents.

Given the current data gap, future research could focus on screening **methyl 2-heptenoate** for various biological activities, including but not limited to:

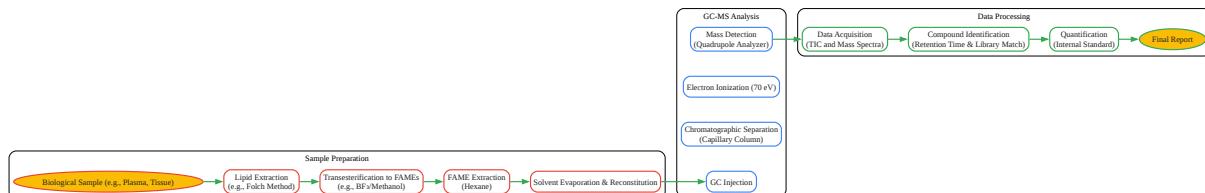
- Cytotoxicity Assays: Against a panel of cancer cell lines to assess any potential anti-proliferative effects.

- Anti-inflammatory Assays: Investigating its effects on inflammatory pathways in relevant cell models.
- Antimicrobial Screening: Testing its efficacy against a range of pathogenic bacteria and fungi.

Visualizations

Experimental Workflow for GC-MS Analysis

The following diagram illustrates a typical workflow for the analysis of **methyl 2-heptenoate** from a biological matrix using GC-MS.



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Caption: Workflow for the GC-MS analysis of **methyl 2-heptenoate**.

Conclusion

Methyl 2-heptenoate is a readily characterizable small molecule with well-defined physical and chemical properties. While standard protocols for its synthesis and analysis are available, there is a notable absence of research into its biological activities. For researchers in drug discovery and development, this compound represents an unexplored chemical entity that, based on the activities of structurally related molecules, may warrant further investigation. The protocols and data presented in this guide provide a solid foundation for such future studies.

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References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. US8378132B2 - Process for producing methyl esters - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
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